1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroethylamine and 1-methyl-1H-pyrazole-5-carbaldehyde.
Condensation Reaction: The 2-fluoroethylamine is reacted with 1-methyl-1H-pyrazole-5-carbaldehyde under controlled conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(2-fluoroethyl)-1H-pyrazol-5-yl]methylmethanamine
- 1-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
Uniqueness
1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine stands out due to its specific substitution pattern and the presence of both fluoroethyl and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16FN5 |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-9-11(8-15-17(9)6-4-12)13-7-10-3-5-14-16(10)2/h3,5,8,13H,4,6-7H2,1-2H3 |
InChI Key |
JKGPNRWMFRXDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=NN2C |
Origin of Product |
United States |
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